2-(6-Nitro-4-oxochroman-3-ylidene)acetic acid

Description

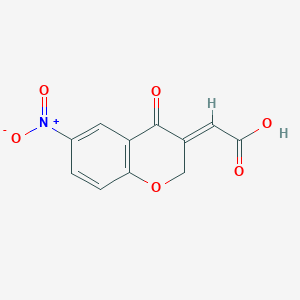

2-(6-Nitro-4-oxochroman-3-ylidene)acetic acid is a chroman-based carboxylic acid derivative characterized by a nitro group at the 6-position of the chroman ring and a conjugated acetic acid moiety at the 3-ylidene position. The chroman scaffold consists of a benzopyran system with a ketone at the 4-position, contributing to its planar, conjugated structure.

Key structural features include:

- Chroman backbone: A fused benzene and oxygen-containing heterocycle.

- 4-Oxo group: Introduces keto-enol tautomerism and hydrogen-bonding capability.

- Conjugated acetic acid: The ylidene linkage (C=CH–COOH) allows for extended conjugation, affecting solubility and intermolecular interactions.

Properties

CAS No. |

189083-16-7 |

|---|---|

Molecular Formula |

C11H7NO6 |

Molecular Weight |

249.18 g/mol |

IUPAC Name |

(2E)-2-(6-nitro-4-oxochromen-3-ylidene)acetic acid |

InChI |

InChI=1S/C11H7NO6/c13-10(14)3-6-5-18-9-2-1-7(12(16)17)4-8(9)11(6)15/h1-4H,5H2,(H,13,14)/b6-3+ |

InChI Key |

KAZJYVFNRYIHNT-ZZXKWVIFSA-N |

Isomeric SMILES |

C1/C(=C\C(=O)O)/C(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-] |

Canonical SMILES |

C1C(=CC(=O)O)C(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Nitro-4-oxochroman-3-ylidene)acetic acid typically involves the condensation of 6-nitro-4-oxochroman-3-carbaldehyde with acetic acid under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(6-Nitro-4-oxochroman-3-ylidene)acetic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized chroman derivatives .

Scientific Research Applications

2-(6-Nitro-4-oxochroman-3-ylidene)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-(6-Nitro-4-oxochroman-3-ylidene)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The chroman ring structure also plays a role in its activity by facilitating interactions with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

2-(3-Bromo-4-methoxyphenyl)acetic Acid ()

- Structure : A phenylacetic acid derivative with bromo and methoxy substituents.

- Electronic Effects :

- Applications : Used in natural product synthesis (e.g., Combretastatin A-4) due to regioselective bromination protocols .

2-(2-Methoxyphenyl)acetic Acid ()

- Structure : Methoxy-substituted phenylacetic acid.

- Crystallography :

- Key difference : Lacks conjugation and the chroman ring’s rigidity, leading to lower thermal stability.

2-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)acetic Acid Esters ()

- Structure : Indole-based α,β-unsaturated carboxylic acid esters.

- Reactivity : The conjugated system facilitates cyclization reactions with diamines, forming heterocyclic frameworks .

Melting Points and Solubility

- Nitro group impact : The nitro substituent in this compound likely reduces solubility in polar solvents compared to methoxy or bromo analogs.

Crystallographic and Hydrogen-Bonding Trends

- Chroman vs. Phenylacetic acid :

- Chroman’s rigid ring system may lead to tighter packing than flexible phenylacetic acids.

- Hydrogen-bond motifs (e.g., inversion dimers in vs. R₂²(8) in ) vary with substituent electronic profiles.

Biological Activity

2-(6-Nitro-4-oxochroman-3-ylidene)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound features a chroman backbone with a nitro and keto functional group, which may contribute to its biological activity. The presence of these substituents is believed to enhance its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of chroman compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.

| Compound | Cell Line | Concentration | % Inhibition |

|---|---|---|---|

| 2-(Nitro-chroman) | MCF-7 (Breast Cancer) | 50 µM | 32% |

| 2-(Nitro-chroman) | A549 (Lung Cancer) | 50 µM | 30% |

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. For example, one study reported that derivatives exhibited significant inhibition against COX-2 with lower ulcerogenicity compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).

| Compound | COX Inhibition (%) | Ulcerogenicity |

|---|---|---|

| Derivative A | 70% | Low |

| Derivative B | 65% | Moderate |

This indicates that modifications to the chroman structure can yield compounds with desirable therapeutic profiles.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Preventing progression through critical phases of the cell cycle.

- Inflammation Modulation : Inhibition of pro-inflammatory mediators through COX enzyme inhibition.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Study on MCF-7 Cells : A derivative exhibited a significant reduction in cell viability, leading to further investigation into its apoptotic effects.

- In Vivo Models : Animal studies demonstrated reduced tumor growth when treated with compounds related to this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.